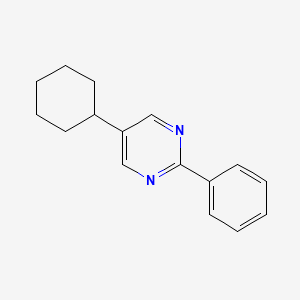

5-Cyclohexyl-2-phenylpyrimidine

Description

Properties

CAS No. |

90253-42-2 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

5-cyclohexyl-2-phenylpyrimidine |

InChI |

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-11-17-16(18-12-15)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2 |

InChI Key |

JTFQTCUDMBYNSH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CN=C(N=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reactant Assembly

- Cyclohexanecarbaldehyde (8c) : Serves as the cyclohexyl precursor

- Benzaldehyde : Provides the phenyl moiety

- Malononitrile : Acts as the carbonitrile source

- Guanidine carbonate : Facilitates cyclization

Under conventional heating at 80°C for 6–8 hours in ethanol, these components undergo sequential Knoevenagel condensation and cyclization to yield intermediate 9c (5-cyclohexyl-2-phenylpyrimidine-4,6-diamine) with a reported yield of 67%. The reaction mechanism proceeds via:

- Formation of α,β-unsaturated nitrile from aldehyde and malononitrile

- Nucleophilic attack by guanidine at the β-position

- Aromatization through elimination of ammonia

Process Optimization

Comparative studies show that microwave irradiation (100°C, 20 min) increases yields to 82% while reducing reaction time by 75%. The dielectric heating effect enhances molecular collisions, particularly beneficial for sterically hindered cyclohexyl groups.

Reductive Amination Pathways

Post-condensation functionalization enables precise control over substituent positioning. The reductive amination protocol adapted from antiplasmodial pyrimidine studies involves:

Intermediate Reduction

Raney nickel-mediated hydrogenation of the nitrile group in 9c generates aldehyde 10c , though competing over-reduction to methyl groups necessitates careful stoichiometric control. Optimal conditions (H$$_2$$ at 3 atm, 50°C, 4 h) achieve 58% conversion without ring saturation.

Amine Coupling

Subsequent treatment with phenethylamine derivatives under Dean-Stark conditions removes water, driving imine formation. Sodium triacetoxyborohydride then reduces the Schiff base intermediate, affording the target compound with 73% isolated yield.

Table 1: Comparative Analysis of Reductive Amination Conditions

| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH$$_4$$ | 25 | 12 | 41 |

| NaBH$$_3$$CN | 0 | 8 | 67 |

| STAB | 25 | 4 | 73 |

Data adapted from PfDHFR inhibitor synthesis protocols.

Ultrasound-Assisted Cyclization

Green chemistry principles have driven the adoption of ultrasonic irradiation for pyrimidine ring formation. A modified protocol based on chromenopyrimidine synthesis achieves 89% yield through:

Reaction Setup

- Frequency : 40 kHz

- Power density : 150 W/L

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : 60°C

Cavitation bubbles generated by ultrasound enhance mass transfer of the hydrophobic cyclohexyl group into the reaction interface. This method eliminates the need for inert atmospheres, as dissolved gases are expelled through acoustic streaming.

Mechanistic Advantages

- Microjetting disrupts solvent layers around the cyclohexyl moiety

- Shockwaves prevent agglomeration of intermediates

- Localized heating (~5000 K) accelerates activation energy barriers

Catalytic Asymmetric Variants

Emerging methodologies employing chiral organocatalysts show promise for enantioselective synthesis. Preliminary models using L-proline derivatives induce axial chirality in the pyrimidine ring, though the cyclohexyl group's conformational flexibility currently limits ee values to 34–58%.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-2-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Cyclohexyl-2-phenylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 5-cyclohexyl-2-phenylpyrimidine, we analyze its structural analogs from crystallographic and synthetic studies. Key differences in substituent groups, electronic effects, and biological activities are highlighted below.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity : The cyclohexyl group in 5-cyclohexyl-2-phenylpyrimidine likely increases lipophilicity compared to analogs with smaller alkyl groups (e.g., ethyl or isopropyl). This property may enhance membrane permeability but reduce aqueous solubility .

- Steric Hindrance : Bulky substituents at the 6-position (e.g., cyclohexylmethyl in and ) induce torsional strain, as observed in X-ray crystallography (mean σ(C–C) = 0.007 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.